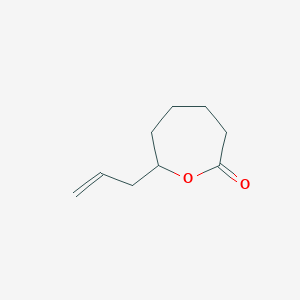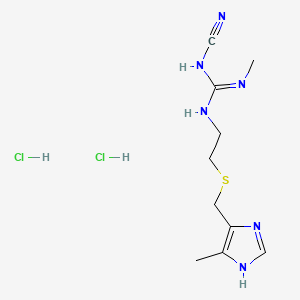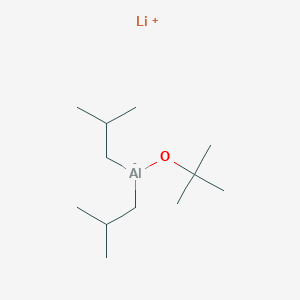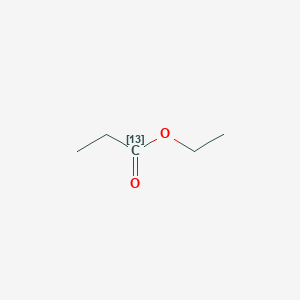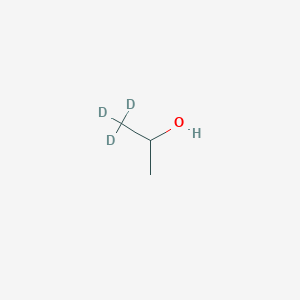
Phosphonium, (6-bromohexyl)triphenyl-, bromide
Overview
Description
Phosphonium, (6-bromohexyl)triphenyl-, bromide is a chemical compound with the molecular formula C24H27Br2P and a molecular weight of 506.25 g/mol . This compound is known for its role as a mitochondrial targeting agent due to its lipophilic cationic nature, which facilitates its accumulation in the mitochondria . It is often used in biochemical research to study mitochondrial functions and dysfunctions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (6-bromohexyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with 6-bromohexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Ph3P+Br(CH2)6Br→Ph3P+−(CH2)6Br−+Br−
The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (6-bromohexyl)triphenyl-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The phosphonium group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and ethanol are frequently used.
Catalysts: In some cases, phase transfer catalysts are employed to enhance reaction rates and yields.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with a thiol can produce a thioether derivative, while reaction with an amine can yield an amine derivative .
Scientific Research Applications
Phosphonium, (6-bromohexyl)triphenyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonium groups into molecules.
Medicine: Investigated for its potential in drug delivery systems targeting mitochondria.
Industry: Utilized in the development of mitochondrial probes and sensors for various biochemical assays.
Mechanism of Action
The mechanism by which Phosphonium, (6-bromohexyl)triphenyl-, bromide exerts its effects is primarily through its ability to target and accumulate in mitochondria. The lipophilic cationic nature of the phosphonium group allows it to cross the mitochondrial membrane and localize within the mitochondria. This targeting is facilitated by the negative membrane potential of the mitochondria, which attracts the positively charged phosphonium ion .
Comparison with Similar Compounds
Phosphonium, (6-bromohexyl)triphenyl-, bromide can be compared with other similar compounds such as:
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
These compounds share the triphenylphosphonium core but differ in the length and functionalization of the alkyl chain. The unique feature of this compound is its specific chain length and bromine substitution, which can influence its reactivity and targeting efficiency .
Properties
IUPAC Name |
6-bromohexyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLPJGHUJHULP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471980 | |
| Record name | Phosphonium, (6-bromohexyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83152-22-1 | |
| Record name | Phosphonium, (6-bromohexyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


